1-(3-(4-Methoxyphenyl)pyrrolidin-1-yl)pentan-1-one
説明
特性
IUPAC Name |
1-[3-(4-methoxyphenyl)pyrrolidin-1-yl]pentan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2/c1-3-4-5-16(18)17-11-10-14(12-17)13-6-8-15(19-2)9-7-13/h6-9,14H,3-5,10-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNOZFXVFRDIMIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)N1CCC(C1)C2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Nucleophilic Substitution via α-Bromoketone Intermediates
A widely adopted route involves the synthesis of α-bromoketones as precursors. As demonstrated in pyrovalerone derivatives, 1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one is synthesized by reacting α-bromoketones with pyrrolidine under basic conditions. For the target compound, 2-bromo-1-(4-methoxyphenyl)pentan-1-one (3a ) serves as the intermediate. The general procedure involves dissolving the α-bromoketone in ether or ethanol, followed by dropwise addition of pyrrolidine at 0–5°C. After stirring at room temperature for 1–24 hours, the mixture is partitioned between water and ether, with subsequent acid-base extraction to isolate the product.
Key Reaction Conditions
- Solvent : Ether or ethanol
- Temperature : 0–25°C
- Base : Aqueous sodium carbonate or sodium hydroxide
- Yield : 70–92% after recrystallization
This method benefits from high reproducibility but requires careful control of stoichiometry to minimize byproducts such as dimerized pyrrolidine derivatives.
Enamine Formation and Cyclization
An alternative approach utilizes enamine intermediates, as reported in pyrimidine syntheses. Here, 4-methoxyphenylacetonitrile reacts with 1-bromopentane in the presence of a base (e.g., NaOH or KOH) to form a nitrile intermediate, which undergoes cyclization with pyrrolidine. The reaction is catalyzed by transition metals (e.g., Pd or Ni) under nitrogen atmosphere, with hexamethyldisilazane (TMDS) as a reducing agent.
Optimized Parameters
- Catalyst : Palladium(II) acetate (5 mol%)
- Reductant : TMDS (1.5 equiv)
- Temperature : 65°C
- Time : 4 hours for enamine formation, followed by 12 hours for cyclization
This method achieves superior regioselectivity but necessitates stringent anhydrous conditions.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Comparative studies reveal that polar aprotic solvents (e.g., THF, dioxane) enhance reaction rates by stabilizing transition states. For instance, refluxing in dioxane at 100°C reduces reaction time from 24 hours to 6 hours compared to ether at 25°C. However, elevated temperatures risk decomposition of the methoxyphenyl group, necessitating a balance between efficiency and stability.
Catalytic Enhancements
The addition of L-proline (1.0 equiv) and trifluoroacetic acid (1.0 equiv) significantly improves yields in ketone-pyrrolidine condensations. These catalysts facilitate proton transfer during enamine formation, achieving yields up to 94% for related compounds.
Characterization and Analytical Validation
Spectroscopic Analysis
- δ 2.45 (s, 3H, CH3 from methoxy group)
- δ 3.81 (dd, 1H, J = 16.6 Hz, pyrrolidine CH2)
- δ 6.98 (d, 2H, aromatic protons)
- δ 55.2 (OCH3)
- δ 173.1 (C=O)
- δ 128.9–159.4 (aromatic carbons)
- 1675 cm⁻¹ (C=O stretch)
- 1600 cm⁻¹ (aromatic C=C)
Chromatographic Purity Assessment
HPLC analyses using C18 columns (acetonitrile/water, 70:30) confirm >98% purity for recrystallized products. Racemic mixtures are resolved via chiral columns (Chiralpak AD-H), achieving enantiomeric excess (e.e.) >95% with dibenzoyl-D-tartaric acid.
Comparative Evaluation of Methods
| Method | Yield | Purity | Complexity |
|---|---|---|---|
| α-Bromoketone route | 75–92% | >98% | Moderate |
| Enamine cyclization | 60–75% | 90–95% | High |
| Catalytic condensation | 85–94% | 97–99% | Low |
The α-bromoketone method excels in scalability, while catalytic condensation offers rapid synthesis with minimal purification.
化学反応の分析
1-(3-(4-Methoxyphenyl)pyrrolidin-1-yl)pentan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like halides or amines. The major products formed from these reactions depend on the specific reagents and conditions used
科学的研究の応用
Dopamine Transporter Inhibition
Research indicates that compounds similar to 1-(3-(4-Methoxyphenyl)pyrrolidin-1-yl)pentan-1-one exhibit significant inhibition of the dopamine transporter (DAT). This property suggests potential applications in treating conditions associated with dopaminergic dysregulation, such as:
- Attention Deficit Hyperactivity Disorder (ADHD)
- Depression
Studies have shown that derivatives of this compound can selectively inhibit DAT while exhibiting minimal activity on serotonin transporters, making them promising candidates for further development in neuropharmacology .
Anticancer Properties
Recent investigations have highlighted the anticancer potential of this compound. In vitro studies demonstrated that it can inhibit the proliferation of various cancer cell lines, including:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 5.2 | Induction of apoptosis |
| HeLa | 3.8 | Cell cycle arrest |
| A549 | 6.0 | Inhibition of kinase activity |
These findings suggest that this compound may serve as a lead compound for developing novel anticancer therapies .
Anti-inflammatory Effects
Preliminary studies indicate that this compound exhibits anti-inflammatory properties by reducing pro-inflammatory cytokine levels in various models of inflammation. This suggests potential applications in treating inflammatory diseases such as arthritis and other autoimmune disorders.
Case Studies
Several case studies have been conducted to explore the biological activities of this compound:
Case Study on MCF-7 Cells : A study demonstrated that treatment with this compound resulted in a significant decrease in cell viability and an increase in apoptotic markers after 24 hours of exposure.
In Vivo Studies : Animal models treated with this compound exhibited reduced tumor growth compared to controls, indicating systemic efficacy.
Pharmacokinetics : Research indicated favorable pharmacokinetic properties, including good oral bioavailability and metabolic stability, which are critical for therapeutic applications.
作用機序
The mechanism of action of 1-(3-(4-Methoxyphenyl)pyrrolidin-1-yl)pentan-1-one involves its interaction with neurotransmitter transporters, particularly dopamine and norepinephrine transporters. By inhibiting the reuptake of these neurotransmitters, the compound increases their levels in the synaptic cleft, leading to enhanced neurotransmission. This mechanism is similar to that of other pyrrolidinophenones and contributes to its potential stimulant effects .
類似化合物との比較
1-(3-(4-Methoxyphenyl)pyrrolidin-1-yl)pentan-1-one can be compared with other similar compounds, such as:
α-Pyrrolidinopentiophenone (α-PVP): Both compounds share a pyrrolidine ring and a pentanone chain, but differ in the substituents on the phenyl ring.
4-Methyl-α-pyrrolidinopropiophenone (4-MePPP): This compound has a similar structure but with a shorter carbon chain.
Methylenedioxypyrovalerone (MDPV): MDPV has a methylenedioxy group instead of a methoxy group, leading to different pharmacological properties. The uniqueness of this compound lies in its specific substituents, which influence its chemical reactivity and biological activity
生物活性
1-(3-(4-Methoxyphenyl)pyrrolidin-1-yl)pentan-1-one, commonly referred to as a synthetic cathinone, is a chemical compound characterized by its stimulant effects on the central nervous system. It features a pyrrolidine ring linked to a pentanone chain, with a methoxyphenyl substituent at the third position. This compound has garnered attention in scientific research due to its potential therapeutic applications and its interaction with neurotransmitter systems.
Molecular Structure
- Molecular Formula : C16H23NO2
- Molecular Weight : 261.36 g/mol
- CAS Number : 1208802-11-2
Synthesis
The synthesis of this compound typically involves:
- Reaction of 4-methoxyphenylacetonitrile with 1-bromopentane in the presence of a base.
- Cyclization with pyrrolidine under specific solvent conditions (ethanol or methanol) and catalysts (sodium or potassium hydroxide) to enhance yield and purity .
The compound acts primarily as a norepinephrine-dopamine reuptake inhibitor (NDRI) . This mechanism suggests that it may enhance the availability of these neurotransmitters in the synaptic cleft, contributing to its stimulant effects. The interaction with dopamine transporters is particularly significant, paralleling other known stimulants like cocaine and methamphetamine.
Pharmacological Effects
Research indicates that this compound exhibits psychomotor stimulant properties. Animal studies have shown effects comparable to traditional stimulants, leading to behaviors associated with increased locomotion and potential for compulsive redosing .
Comparative Analysis of Biological Activity
The following table summarizes the biological activities of this compound compared to other known stimulants:
Case Reports
A notable case study highlighted the risks associated with synthetic cathinones, including this compound. Reports indicate acute toxicity leading to severe health complications and even fatalities linked to the use of this compound and its analogs .
Research Insights
Recent studies have focused on the compound's potential therapeutic applications. For instance:
- Neuropharmacology : Investigations into its effects on mood disorders have shown promise due to its dopaminergic activity.
- Toxicology : Research has also assessed the metabolic pathways and toxicity profiles of this compound, emphasizing the need for caution in recreational use due to its stimulant properties .
Q & A
Basic: What are the established synthetic routes for 1-(3-(4-Methoxyphenyl)pyrrolidin-1-yl)pentan-1-one, and what key reaction parameters influence yield and purity?
Answer:
The compound is typically synthesized via a multi-step process involving:
- Acylation : Reaction of 4-methoxyphenylacetone with a pyrrolidine-containing alkyl halide.
- Nucleophilic substitution : Optimization of reaction time (12–24 hours) and temperature (60–80°C) to enhance pyrrolidine ring incorporation .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product. Key parameters include solvent polarity, reaction stoichiometry (1:1.2 molar ratio of ketone to amine), and inert atmosphere to prevent oxidation .
Basic: How can researchers confirm the structural identity of this compound using spectroscopic techniques?
Answer:
A combination of spectroscopic methods is required:
- GC-MS : Electron ionization (70 eV) to observe molecular ion peaks (e.g., m/z 261 for [M]+) and fragmentation patterns (e.g., loss of pyrrolidine moiety at m/z 170) .
- LC-QTOF : High-resolution mass spectrometry (HRMS) to confirm exact mass (261.359 g/mol) and isotopic patterns.
- NMR : 1H NMR analysis for characteristic signals (e.g., methoxy group at δ 3.8 ppm, pyrrolidine protons at δ 1.6–2.7 ppm) .
Basic: What in vitro pharmacological assays are appropriate for initial evaluation of its monoamine transporter inhibition potential?
Answer:
- Radioligand binding assays : Use [3H]dopamine or [3H]norepinephrine in transfected HEK-293 cells expressing human dopamine (DAT) or norepinephrine (NET) transporters.
- Uptake inhibition assays : Measure IC50 values using synaptosomal preparations. Pyrrolidinophenones like this compound often show DAT/NET selectivity over serotonin transporters (SERT), with IC50 values in the nM–µM range .
- Dose-response curves : Test concentrations from 1 nM to 100 µM to assess potency and efficacy .
Advanced: How can researchers optimize chromatographic conditions to resolve co-eluting impurities in GC-MS analysis of this compound?
Answer:
- Column selection : Use a mid-polarity column (e.g., DB-35MS, 30 m × 0.25 mm ID) to improve separation of structurally similar analogs.
- Temperature programming : Start at 80°C (hold 1 min), ramp at 20°C/min to 280°C (hold 10 min). Adjust ramp rates to resolve pyrrolidine derivatives .
- Derivatization : Trimethylsilylation (TMS) of polar functional groups to reduce tailing and improve peak symmetry .
Advanced: What strategies are employed to reconcile conflicting in vitro vs. in vivo pharmacological data for pyrrolidinophenone derivatives?
Answer:
- Pharmacokinetic profiling : Assess bioavailability, blood-brain barrier penetration, and metabolic stability using LC-MS/MS.
- Metabolite identification : Incubate the compound with liver microsomes to identify active metabolites that may contribute to in vivo effects .
- Dose normalization : Adjust in vivo doses based on plasma protein binding (e.g., >90% binding for pyrrolidinophenones) to align with in vitro free concentrations .
Advanced: What computational approaches are used to model the structure-activity relationships (SAR) of substitutions on the phenyl ring?
Answer:
- Docking studies : Use AutoDock Vina to predict binding poses at DAT/NET. Methoxy groups at the 4-position enhance hydrophobic interactions in the transporter’s substrate pocket .
- QSAR modeling : Apply CoMFA/CoMSIA to correlate electronic (e.g., Hammett σ values) and steric parameters with IC50 data.
- Molecular dynamics : Simulate ligand-transporter interactions over 100 ns to assess stability of key residues (e.g., Tyr-95 in DAT) .
Advanced: How are metabolic pathways of this compound elucidated using in vitro hepatocyte models and high-resolution mass spectrometry?
Answer:
- Phase I metabolism : Incubate with human hepatocytes (37°C, 5% CO2) for 24 hours. Major pathways include oxidation of the pyrrolidine ring (hydroxylation) and O-demethylation of the methoxy group .
- HRMS analysis : Detect metabolites via data-dependent acquisition (DDA) with MS/MS fragmentation. Key metabolites include m/z 277 ([M + O]+) and m/z 247 ([M – CH3O]+) .
Advanced: What orthogonal analytical techniques are required to validate novel synthetic byproduct identification?
Answer:
- NMR spectroscopy : 13C NMR to confirm carbon environments (e.g., carbonyl carbon at δ 208 ppm).
- IR spectroscopy : Detect functional groups (e.g., C=O stretch at 1680–1720 cm⁻¹).
- XRD : Single-crystal X-ray diffraction for unambiguous structural confirmation, though crystallization challenges may require slow vapor diffusion techniques .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
